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Compound of Interest

Compound Name: T-474

Cat. No.: B1193745

Introduction

T-474 (also known as SAR444656) is a potent, selective, and orally bioavailable
heterobifunctional small molecule designed to induce the degradation of Interleukin-1
Receptor-Associated Kinase 4 (IRAK4).[1][2] As a Proteolysis Targeting Chimera (PROTAC), T-
474 functions by recruiting IRAK4 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the
ubiquitination and subsequent proteasomal degradation of the IRAK4 protein.[3][4] IRAK4 is a
critical kinase and scaffolding protein in the signaling pathways of Toll-like receptors (TLRS)
and IL-1 receptors (IL-1Rs), which are central to the innate immune response.[1][4][5][6] By
degrading IRAK4, T-474 effectively abolishes both its kinase and scaffolding functions, offering
a potentially superior therapeutic approach compared to traditional kinase inhibitors that only
block the active site.[1][2][6] This mechanism has shown promise in treating a range of
immune-inflammatory diseases, including hidradenitis suppurativa (HS) and atopic dermatitis
(AD).[3][7](8]

Confirming that a molecule like T-474 engages its intended target within a cellular environment
is a critical step in drug development. Target engagement assays provide direct evidence of a
drug binding to its target protein and can be used to establish structure-activity relationships,
determine cellular potency, and understand the mechanism of action.[9] The Cellular Thermal
Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in
intact cells and tissues.[10][11][12] The core principle of CETSA is that the binding of a ligand
(e.g., T-474) to its target protein (IRAK4) confers thermal stability, increasing the protein's
melting temperature (Tm).[10]
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These application notes provide detailed protocols for utilizing T-474 to assess IRAK4 target
engagement, with a primary focus on the CETSA methodology.

Quantitative Data Summary for T-474

The following tables summarize key quantitative parameters for T-474, demonstrating its
potency in degrading IRAK4 and inhibiting downstream signaling pathways.

Table 1: IRAK4 Degradation Potency

Parameter Cell Line/System Value Reference
DCso (Degradation) THP-1 Cells 0.88 nM [5]
DCso (Degradation) RAW 264.7 Cells 4.0 nM [3]
Dmax (MaX

_ THP-1 Cells 101% [5]
Degradation)

Plasma Concentration
for 80% IRAK4 Healthy Adults 4.1-5.3 ng/mL [13]

Reduction

o DCso: Half-maximal degradation concentration.
» Dmax: Maximum percentage of protein degradation observed.

Table 2: Inhibition of Cytokine Production
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Parameter Cell System Stimulant Cytokine Value Reference
Potent
ICso Human Inhibition
o R848 orLPS  IL-6 [3]
(Inhibition) PBMCs (Value not
specified)
Potent
ICso Human Inhibition
o R848 or LPS  IL-8 [3]
(Inhibition) PBMCs (Value not
specified)

 |Cso: Half-maximal inhibitory concentration.
e PBMCs: Peripheral Blood Mononuclear Cells.
e LPS: Lipopolysaccharide.

Signaling Pathway and Mechanism of Action

T-474 is designed to intercept the TLR/IL-1R signaling cascade by eliminating the central
IRAK4 protein. The diagram below illustrates this pathway and the intervention point of T-474.

Caption: IRAK4 signaling pathway and T-474's degradation mechanism.

Experimental Workflow: Cellular Thermal Shift
Assay (CETSA)

The following diagram outlines the typical workflow for a CETSA experiment to measure T-474
target engagement with IRAK4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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